1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-
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Overview
Description
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- can be synthesized through several methods. One common approach involves the cyclization of acylhydrazines with nitriles under acidic conditions. The reaction typically requires the use of a strong acid, such as sulfuric acid or phosphorus oxychloride, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 1,2,4-oxadiazoles often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: Research has indicated that oxadiazole derivatives may have potential as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: The inhibition of key enzymes in metabolic pathways can result in antimicrobial, anti-inflammatory, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another heterocyclic compound with similar structural features but containing sulfur instead of oxygen.
1,2,4-Triazole: A related compound with an additional nitrogen atom in the ring structure.
1,3,4-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVHTFJJZGBKTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175311 |
Source
|
Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21084-84-4 |
Source
|
Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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